molecular formula C18H16BrN3O B3163777 N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine CAS No. 885952-25-0

N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine

Cat. No. B3163777
CAS RN: 885952-25-0
M. Wt: 370.2 g/mol
InChI Key: OWAQGZVVTHQXOM-UHFFFAOYSA-N
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Description

N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine, also known as NBBP, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrimidin-2-amine class of compounds, which are known for their ability to form hydrogen bonds with other molecules. NBBP is a versatile compound that can be used in a range of biochemical and physiological experiments, as well as in drug development.

Scientific Research Applications

Organic Electronics and Optoelectronics

The compound’s structure suggests potential applications in organic electronics and optoelectronics. Researchers have explored its use as a building block for organic semiconductors, light-emitting diodes (LEDs), and solar cells. Its π-conjugated system and electron-donating benzyl and benzyloxy groups contribute to its electronic properties, making it interesting for device fabrication .

Electro-Optic Materials

Density Functional Theory (DFT) calculations indicate that related analogs, such as N-benzyl-2-methyl-4-nitroaniline (BNA), increase the dipole moment and polarization anisotropy. These properties are crucial for electro-optic materials used in liquid crystal displays (LCDs) and other optical devices .

Anticancer Research

While research on this specific compound is limited, its structural features—such as the benzylamino group—may inspire investigations into its potential as an anticancer agent. Similar compounds have been studied for their apoptosis-inducing effects in cancer cells .

Catalysis and Quinazolinone Synthesis

Efficient synthesis of N-benzyl-4-methylquinazolin-2-amine has been achieved using related substrates. Researchers optimized reaction conditions to improve yield, demonstrating its relevance in synthetic chemistry and drug discovery .

PPARα Agonism in Retinal Diseases

Although not directly studied for this compound, PPARα agonism has shown promise in treating retinal diseases. Given its structural similarity to related molecules, further exploration may reveal its potential in retinal neuroprotection and anti-inflammatory effects .

Materials Science and Polymer Research

Considering its aromatic and heterocyclic nature, this compound could find applications in materials science. Researchers might explore its incorporation into polymers, coatings, or functional materials for specific properties .

properties

IUPAC Name

N-benzyl-5-bromo-4-phenylmethoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c19-16-12-21-18(20-11-14-7-3-1-4-8-14)22-17(16)23-13-15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAQGZVVTHQXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C(=N2)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654764
Record name N-Benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine

CAS RN

885952-25-0
Record name 5-Bromo-4-(phenylmethoxy)-N-(phenylmethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885952-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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